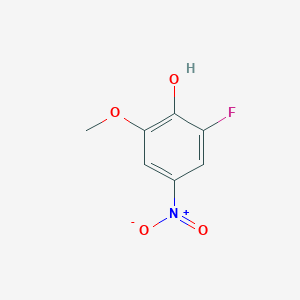

2-Fluoro-6-methoxy-4-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-methoxy-4-nitrophenol is a chemical compound with the molecular formula C7H6FNO4 . It has a molecular weight of 187.13 . The compound is typically used in laboratory settings .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6FNO4/c1-13-6-3-4 (9 (11)12)2-5 (8)7 (6)10/h2-3,10H,1H3 . This code provides a detailed description of the molecule’s structure.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 2-Fluoro-6-methoxy-4-nitrophenol derivatives are synthesized for various applications. For instance, 3-Fluoro-4-nitrophenol, synthesized from 2,4-difluoronitrobenzene, undergoes methoxylation and demethylation as part of its synthesis process (Zhang Zhi-de, 2011).

Environmental and Pollution Studies

- This compound is involved in studies related to the decomposition of pesticides like metolachlor and methyl parathion using photoassisted Fenton reactions. These reactions are significant in addressing the pollution caused by pesticide residues in water (Pignatello & Sun, 1995).

Sensor Development

- This compound is used in developing chemosensors for detecting metal ions. For example, a phenyl thiadiazole-based Schiff base receptor uses this compound for the selective and sensitive detection of Al3+ ions (Manna, Chowdhury & Patra, 2020).

Liquid Crystal Research

- Research in liquid crystal technology utilizes derivatives of this compound to study the formation and stability of ferroelectric nematic phases in liquid crystals (Cruickshank, Walker, Storey & Imrie, 2022).

Atmospheric Chemistry

- In atmospheric chemistry, the reaction of compounds like guaiacol with hydroxyl radicals is studied, where nitroguaiacol isomers (derivatives of 2-methoxyphenol) are formed as main oxidation products. These studies help understand the chemical processes in the atmosphere and their implications for environmental pollution (Lauraguais et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-6-methoxy-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4/c1-13-6-3-4(9(11)12)2-5(8)7(6)10/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXJTHSKSKQDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)

![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)

![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)

![5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2627919.png)